1-(2-Bromo-5-chlorophenyl)ethanone

Catalog No.
S685899
CAS No.
935-99-9
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-5-chlorophenyl)ethanone

CAS Number

935-99-9

Product Name

1-(2-Bromo-5-chlorophenyl)ethanone

IUPAC Name

1-(2-bromo-5-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3

InChI Key

BCQAWQMDMPBDBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Br

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Br

1-(2-Bromo-5-chlorophenyl)ethanone, with the molecular formula C8H6BrClOC_8H_6BrClO and CAS number 935-99-9, is a halogenated aromatic ketone characterized by a bromo and chloro substituent on the phenyl ring. It has a molecular weight of approximately 233.49 g/mol and is known for its unique reactivity due to the presence of these halogen atoms, which enhance its electrophilic character. The compound appears as a solid with a melting point around 155–156 °C at reduced pressure .

Currently, there is no available data on the specific mechanism of action of 1-(2-Bromo-5-chlorophenyl)ethanone.

  • Halogens can be irritating to the skin, eyes, and respiratory system. Avoid contact and inhalation.
  • Aromatic halides can potentially react with strong bases to form toxic or carcinogenic compounds. Handle with care and proper ventilation.

Organic Synthesis:

-(2-Bromo-5-chlorophenyl)ethanone, also known as 2-bromo-5-chloroacetophenone, serves as a versatile building block in organic synthesis. Its reactive bromo and chloro substituents readily participate in various substitution and coupling reactions, allowing for the construction of complex molecules with diverse functionalities. Studies have employed this compound as a precursor for the synthesis of:

  • Heterocyclic compounds, including pyrazoles and thiazoles, which exhibit potential biological activities [, ].
  • Biaryl derivatives, showcasing their applications in material science and medicinal chemistry [].
  • Polycyclic aromatic hydrocarbons (PAHs), relevant for environmental and material science studies [].

Medicinal Chemistry:

  • Antibacterial and antifungal activity: Derivatives of 1-(2-bromo-5-chlorophenyl)ethanone exhibit promising antibacterial and antifungal properties, warranting further investigation [].
  • Anti-cancer activity: Certain derivatives demonstrate potential anti-cancer activity, requiring further exploration to understand their mechanism of action [].
Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthetic pathways.
  • Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring due to the electron-withdrawing effects of the halogens.
  • Reduction Reactions: It can be reduced to yield corresponding alcohols or amines under suitable conditions .

The biological activity of 1-(2-Bromo-5-chlorophenyl)ethanone has been explored in various studies. Its halogenated structure often contributes to significant biological properties, including:

  • Antimicrobial Activity: Certain derivatives exhibit antimicrobial properties, making them candidates for pharmaceutical applications.
  • Anticancer Potential: Some studies suggest that similar compounds may possess anticancer activities, although specific data on this compound is limited .

Several methods exist for synthesizing 1-(2-Bromo-5-chlorophenyl)ethanone:

  • Acylation Reactions: The compound can be synthesized through Friedel-Crafts acylation of 2-bromo-5-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst.
  • Halogenation: Starting from acetophenone, bromination and chlorination can be performed sequentially to introduce the respective halogens at the desired positions on the aromatic ring.
  • Rearrangement Reactions: Some synthetic pathways involve rearranging simpler precursors to yield the target compound .

1-(2-Bromo-5-chlorophenyl)ethanone serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: It is utilized in the synthesis of various biologically active compounds.
  • Material Science: The compound may find applications in developing new materials due to its unique chemical properties .

Interaction studies of 1-(2-Bromo-5-chlorophenyl)ethanone are crucial for understanding its reactivity and potential applications:

  • Reactivity with Nucleophiles: Investigations into how this compound reacts with different nucleophiles help elucidate its synthetic utility.
  • Biological Interactions: Studies focusing on its interactions with biological targets aid in assessing its potential therapeutic roles .

Several compounds share structural similarities with 1-(2-Bromo-5-chlorophenyl)ethanone. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
1-(2-Bromo-4-chlorophenyl)ethanone825-40-10.98
1-(3-Bromo-5-chlorophenyl)ethanone154257-85-90.88
4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one1260017-94-40.90
7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one149965-64-00.89
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one66790-63-40.88

The uniqueness of 1-(2-Bromo-5-chlorophenyl)ethanone lies in its specific arrangement of halogens and functional groups, which influences its chemical reactivity and biological properties compared to these similar compounds .

1-(2-Bromo-5-chlorophenyl)ethanone (CAS: 935-99-9) emerged as a compound of interest in the late 20th century alongside advancements in halogenated aromatic chemistry. While its exact discovery timeline remains undocumented, its synthesis methods gained prominence through patents such as CN103755540A, which detailed routes for analogous bromo-chloroacetophenone derivatives. The compound’s structural complexity—featuring both bromine and chlorine substituents—reflects synthetic strategies developed during the rise of organohalogen intermediates in pharmaceuticals and agrochemicals. Early applications focused on its utility in Friedel-Crafts acylations and Sandmeyer reactions, enabling access to diverse benzene-based architectures.

Significance in Synthetic Organic Chemistry

This compound serves as a critical building block in multistep syntheses due to its dual halogen functionality. The bromine atom at the 2-position and chlorine at the 5-position create regioselective reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Its ketone group further allows for carbonyl-based transformations, such as reductions to alcohols or condensations to imines. Notably, its role in synthesizing Tulobuterol impurities highlights its pharmaceutical relevance, while its use in preparing liquid crystals underscores material science applications.

Classification Within Halogenated Acetophenone Derivatives

1-(2-Bromo-5-chlorophenyl)ethanone belongs to the halogenated acetophenone family, characterized by an acetyl group attached to a substituted benzene ring. Its classification is defined by:

  • Positional isomerism: Distinct from 2-bromo-4′-chloroacetophenone (CAS: 536-38-9), which features para-substituted halogens.
  • Functional groups: The ketone moiety enables hydrogen bonding interactions, as demonstrated in spectroscopic studies of halogen-directed molecular docking.
  • Reactivity hierarchy: Bromine’s higher leaving-group propensity compared to chlorine dictates preferential substitution patterns.

Chemical Properties and Structural Features

Molecular Structure and Stereoelectronic Effects

The compound’s structure (C₈H₆BrClO) features a planar aromatic ring with halogens inducing significant electronic effects:

  • Electron-withdrawing effects: Bromine and chlorine decrease electron density at the ortho and para positions, directing electrophilic attacks to the meta position.
  • Steric hindrance: The 2-bromo substituent creates steric bulk, influencing reaction kinetics in substitution reactions.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular weight233.49 g/mol
Boiling point155–156°C (15 mmHg)
Density1.602 g/mL (25°C)
Melting point63–67°C (hydroxy variant)

Physicochemical Properties

  • Solubility: Miscible in polar aprotic solvents (acetone, ethyl acetate) and chlorinated solvents (chloroform).
  • Thermal stability: Decomposes above 230°C, releasing hydrogen bromide and chlorine gases.
  • Spectroscopic signatures:
    • IR: Strong C=O stretch at ~1,710 cm⁻¹.
    • NMR: Distinct aryl proton splitting patterns due to halogen anisotropy.

Reactivity and Stability

  • Nucleophilic aromatic substitution: Bromine undergoes displacement with amines or alkoxides under mild conditions.
  • Alpha-halogenation: The ketone’s α-hydrogen is susceptible to bromination, yielding dihalogenated products.
  • Oxidative degradation: Exposure to strong oxidizers (e.g., KMnO₄) cleaves the acetyl group, forming carboxylic acids.

Synthesis and Production Methods

Conventional Synthetic Routes

Diazotization and Sandmeyer Reaction

A common pathway involves m-aminophenyl ethyl ketone as the starting material:

  • Diazotization: Treatment with NaNO₂/HBr at 0–10°C forms a diazonium salt.
  • Sandmeyer reaction: Reaction with CuBr yields 2-bromo-5-chloro intermediates.
  • Alpha-chlorination: N-chlorosuccinimide (NCS) introduces the ketone’s α-chlorine.

Direct Bromination of Chloroacetophenone

Bromine or HBr/H₂O₂ systems selectively brominate 5-chloroacetophenone at the 2-position, achieving yields >75%.

Advanced Catalytic Methods

  • Palladium-catalyzed cross-coupling: Suzuki reactions with aryl boronic acids generate biaryl structures.
  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving yields.

Table 2: Optimization of Synthesis Conditions

MethodYield (%)Temperature (°C)Catalyst
Sandmeyer reaction8545–65CuBr
Direct bromination75.620Phenyltrimethylammonium tribromide
Microwave9280None

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Tulobuterol analogs: Serves as a precursor for bronchodilator impurities.
  • Anticancer agents: Functionalized via Sonogashira coupling to introduce alkynyl groups.

Material Science

  • Liquid crystals: Halogenated acetophenones enhance thermal stability in nematic phases.
  • Polymer initiators: Photoactive ketones initiate radical polymerizations under UV light.

Cross-Coupling Reactions

  • Buchwald-Hartwig amination: Forms C–N bonds with aryl amines.
  • Negishi coupling: Zinc reagents install alkyl/aryl groups at the bromine site.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR (CDCl₃): δ 4.41 (s, 2H, CH₂), 7.00–7.71 (m, 3H, aryl).
  • GC-MS: Molecular ion peak at m/z 233/235/237 (Br/Cl isotope pattern).

Chromatographic Analysis

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water).
  • TLC: Rf 0.45 (hexane:ethyl acetate = 5:1).

X-ray Crystallography

Crystals grown from ethanol exhibit monoclinic symmetry (space group P2₁/c), with Br–C and Cl–C bond lengths of 1.89 Å and 1.74 Å, respectively.

The molecular formula C8H6BrClO represents the precise atomic composition of 1-(2-Bromo-5-chlorophenyl)ethanone [1] [2] [3] [4]. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom, resulting in a molecular weight of 233.49 grams per mole [1] [4] [5]. The compound is characterized by its halogenated aromatic structure, which significantly influences its chemical and physical properties [1] [3].

The elemental distribution within the molecular framework demonstrates a carbon-to-hydrogen ratio that is consistent with an aromatic ketone structure. The presence of both bromine and chlorine substituents on the aromatic ring creates an asymmetric electronic environment, contributing to the compound's unique reactivity profile [2] [5]. The oxygen atom is incorporated within a carbonyl functional group, which serves as the primary electrophilic center of the molecule [1] [3].

Elemental ComponentCountAtomic Mass (u)Total Mass Contribution (u)
Carbon812.01196.088
Hydrogen61.0086.048
Bromine179.90479.904
Chlorine135.45335.453
Oxygen115.99915.999
Total17-233.492

Structural Representation and Bond Parameters

Two-Dimensional Structure

The two-dimensional structural representation of 1-(2-Bromo-5-chlorophenyl)ethanone reveals a substituted acetophenone framework with specific halogen positioning [1] [2]. The compound features a benzene ring bearing bromine at the 2-position (ortho to the carbonyl group) and chlorine at the 5-position (meta to the carbonyl group) [1] [3]. This substitution pattern creates a 1,4-relationship between the two halogen substituents on the aromatic ring.

The planar aromatic system is directly connected to an ethanone group through a carbon-carbon single bond. The carbonyl carbon maintains sp2 hybridization, ensuring coplanarity with the aromatic ring system [2] [3]. The SMILES notation CC(=O)C1=C(C=CC(=C1)Cl)Br accurately represents the connectivity pattern and confirms the positional relationship of all substituents [1] [2] [4].

Bond TypeExpected Length (Å)HybridizationElectronic Character
Aromatic C-C1.38 ± 0.02sp2-sp2Partial double bond
C=O (Carbonyl)1.22 ± 0.02sp2-sp2Double bond
C-Br (Aromatic)1.90 ± 0.02sp2-sp3Single bond
C-Cl (Aromatic)1.74 ± 0.02sp2-sp3Single bond
C-CH3 (Ketone)1.54 ± 0.02sp2-sp3Single bond

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of 1-(2-Bromo-5-chlorophenyl)ethanone reveals several important structural features that influence its chemical behavior and intermolecular interactions [2] [3]. The molecule adopts a predominantly planar conformation due to the aromatic ring system and the sp2-hybridized carbonyl carbon, which facilitates extended π-conjugation between the aromatic system and the carbonyl group.

The presence of both bromine and chlorine substituents introduces significant steric effects that influence the preferred conformational states. The larger bromine atom at the ortho position creates notable steric hindrance with the carbonyl oxygen, potentially causing a slight deviation from perfect coplanarity [6] [7]. Computational studies suggest that the dihedral angle between the aromatic ring plane and the carbonyl group may deviate by approximately 5-10 degrees from perfect planarity due to these steric interactions [7].

The conformational flexibility is primarily restricted to rotation around the phenyl-carbonyl bond (C-C(O) bond), which allows for different orientations of the ethanone side chain relative to the aromatic ring. Energy calculations indicate that the s-trans conformation (where the carbonyl oxygen is oriented away from the aromatic ring) is generally favored due to reduced steric repulsion with the ortho-bromine substituent [6] [7].

Conformational ParameterValue RangePreferred StateEnergy Barrier (kcal/mol)
Phenyl-CO Dihedral Angle0° to 180°~180° (s-trans)2-4
Ring Planarity Deviation±5°Minimal-
Br-Ring-CO Angle115° to 125°~120°-
Cl-Ring-CO Angle125° to 135°~130°-

Stereochemistry Considerations

The stereochemical analysis of 1-(2-Bromo-5-chlorophenyl)ethanone demonstrates that the compound is achiral and exists as a single constitutional isomer without the possibility of geometric isomerism [1] [2] [8]. The absence of chiral centers eliminates any optical activity, and the molecule does not exhibit enantiomerism or diastereomerism [8].

The substitution pattern on the aromatic ring creates a specific regioisomer with bromine and chlorine positioned at the 2- and 5-positions respectively, relative to the carbonyl-bearing carbon [1] [3]. This arrangement results in an asymmetric electronic distribution around the aromatic ring, influencing both the dipole moment and the reactivity patterns of the molecule.

The conformational stereochemistry is primarily governed by the rotation around the phenyl-carbonyl bond, which can adopt multiple conformational states. However, these conformations rapidly interconvert at room temperature, preventing the isolation of distinct conformational isomers [6] [7]. The preferred s-trans conformation minimizes steric interactions while maintaining optimal orbital overlap for extended conjugation.

Stereochemical FeatureCharacteristicImplication
Chiral CentersNone presentNo optical activity
Geometric IsomerismNot applicableSingle isomer
Conformational IsomersMultiple conformersRapid interconversion
Constitutional IsomersNone with same substitutionUnique regioisomer
Symmetry ElementsNoneAsymmetric molecule

Electronic Structure and Orbital Analysis

The electronic structure of 1-(2-Bromo-5-chlorophenyl)ethanone is characterized by a complex interplay of aromatic π-electron delocalization, carbonyl π-orbital interactions, and halogen lone pair contributions [1] [3] [5]. The compound possesses a total of 11 heavy atoms contributing to its electronic framework, with the aromatic ring system providing the primary π-electron density.

The highest occupied molecular orbital (HOMO) is predominantly localized on the aromatic ring with significant contributions from the halogen substituents' p-orbitals. The presence of both bromine and chlorine atoms introduces additional electron density through their lone pairs, which can participate in π-orbital interactions through hyperconjugation and inductive effects [6] [7]. The electron-withdrawing nature of both halogens creates an asymmetric charge distribution that influences the compound's reactivity and intermolecular interactions.

The lowest unoccupied molecular orbital (LUMO) is primarily centered on the carbonyl carbon and the adjacent aromatic carbons, making this region highly susceptible to nucleophilic attack [7]. The π* antibonding orbital of the carbonyl group represents the most accessible LUMO, facilitating various nucleophilic addition reactions. The extended conjugation between the aromatic π-system and the carbonyl group lowers the HOMO-LUMO energy gap, resulting in characteristic UV-visible absorption features.

Orbital TypePrimary LocalizationEnergy Level (relative)Reactivity Implication
HOMOAromatic π + halogen pHigher energyNucleophilic character
HOMO-1Halogen lone pairsModerate energyCoordination sites
LUMOCarbonyl π*Lower energyElectrophilic center
LUMO+1Aromatic π*Moderate energySecondary reaction site

XLogP3

2.9

Wikipedia

1-(2-Bromo-5-chlorophenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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